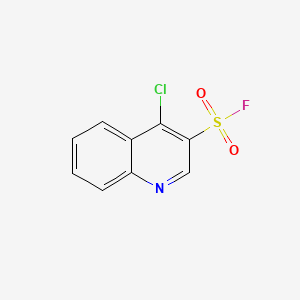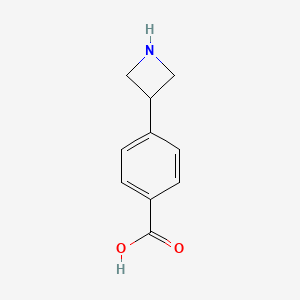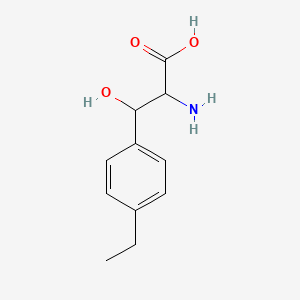
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a phenyl ring substituted with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in large quantities with high purity and yield.
化学反应分析
Types of Reactions
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Amino-3-(4-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-ethylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives on the phenyl ring.
科学研究应用
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.
相似化合物的比较
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the ethyl and hydroxy groups, making it less versatile in certain reactions.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
2-Amino-3-(4-ethylphenyl)propanoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxy and ethyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-7-3-5-8(6-4-7)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI 键 |
ULUUBGLWZDIXQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





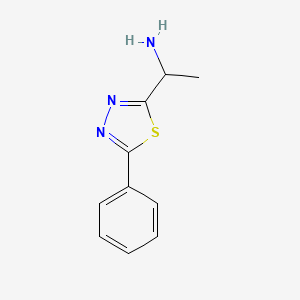
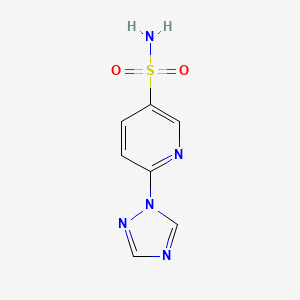
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
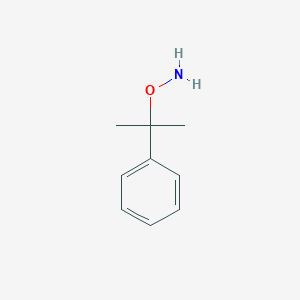
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
